molecular formula C24H18O4 B11254915 4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B11254915
M. Wt: 370.4 g/mol
InChI Key: MQFPOQZTRHRSGG-UHFFFAOYSA-N
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Description

4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl

Uniqueness

4-methyl-6-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

4-methyl-6-phenacyloxy-3-phenylchromen-2-one

InChI

InChI=1S/C24H18O4/c1-16-20-14-19(27-15-21(25)17-8-4-2-5-9-17)12-13-22(20)28-24(26)23(16)18-10-6-3-7-11-18/h2-14H,15H2,1H3

InChI Key

MQFPOQZTRHRSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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